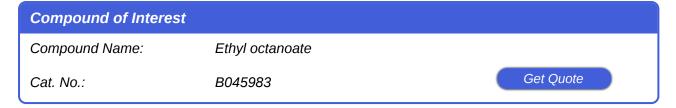




Spectral Analysis of Ethyl Octanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **ethyl octanoate**, a fatty acid ethyl ester commonly used as a flavoring and fragrance agent. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The quantitative spectral data for **ethyl octanoate** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data[1][2][3]

Solvent: CDCl₃

Frequency: 90 MHz



Chemical Shift (δ)	Multiplicity	Integration	Assignment
0.88	t	3H	CH₃ (octanoate chain)
1.25	m	10H	-(CH2)5- (octanoate chain)
1.62	р	2H	-CH2-CH2-C=O
2.20	t	2H	-CH ₂ -C=O
1.17	t	3H	O-CH ₂ -CH ₃
4.08	q	2H	O-CH ₂ -CH ₃

t = triplet, q = quartet, p = pentet, m = multiplet

¹³C NMR (Carbon-13 NMR) Spectral Data[1]

Solvent: CDCl₃

• Frequency: 25.16 MHz



Chemical Shift (δ) ppm	Assignment
14.10	CH₃ (octanoate chain)
14.31	O-CH ₂ -CH ₃
22.71	CH ₂ (adjacent to terminal CH ₃)
25.11	CH ₂
29.07	CH ₂
29.24	CH ₂
31.80	CH ₂
34.45	-CH ₂ -C=O
60.13	O-CH ₂ -CH ₃
173.80	C=O (ester carbonyl)

Infrared (IR) Spectroscopy

Key IR Absorption Peaks

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
2957, 2927, 2857	Strong	C-H stretch	Alkane
1741	Strong	C=O stretch	Ester
1465, 1378	Medium	C-H bend	Alkane
1179	Strong	C-O stretch	Ester

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z) and Relative Intensities[1][3][4]

• Ionization Mode: Electron Ionization (EI)



m/z	Relative Intensity (%)	Proposed Fragment Ion
172	2.4	[M] ⁺ (Molecular Ion)
127	26.6	[M - OCH ₂ CH ₃] ⁺
101	35.4	[CH ₂ (CH ₂) ₄ C(OH)=OH] ⁺ (McLafferty rearrangement)
88	100	[CH ₃ CH ₂ OC(OH)=CH ₂] ⁺ (McLafferty rearrangement)
73	19.1	[COOCH ₂ CH ₃] ⁺
57	28.6	[C ₄ H ₉] ⁺
43	16.7	[C ₃ H ₇]+

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **ethyl octanoate**.

Methodology:

- Sample Preparation: A solution of ethyl octanoate is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5][6] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
- Instrumentation: The spectra are recorded on a 90 MHz NMR spectrometer.
- Data Acquisition for ¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-tonoise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.



- Data Acquisition for ¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used (typically 0-220 ppm). Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.[6]
- Data Processing: The raw data (Free Induction Decay FID) is processed by applying a
 Fourier transform. The resulting spectra are then phased and baseline corrected. The
 chemical shifts of the peaks are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **ethyl octanoate** to identify its functional groups.

Methodology:

- Sample Preparation: As **ethyl octanoate** is a liquid, the spectrum is obtained using the neat liquid. A drop of the sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[7][8]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.[1]
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.[8]
 Then, the sample is applied to the crystal, and the sample spectrum is recorded. The
 instrument measures the absorption of infrared radiation at different wavenumbers (typically
 4000-400 cm⁻¹).
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of **ethyl octanoate**.



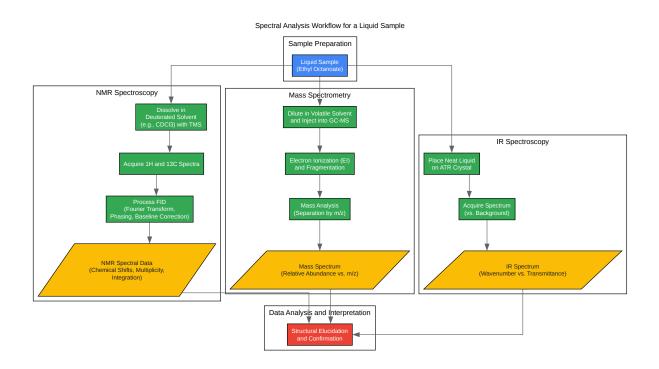
Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system. A dilute solution of **ethyl octanoate** in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC inlet.[9][10] The GC separates the sample from any impurities before it enters the mass spectrometer.
- Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[11]
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing the spectral data for a chemical compound like **ethyl octanoate**.

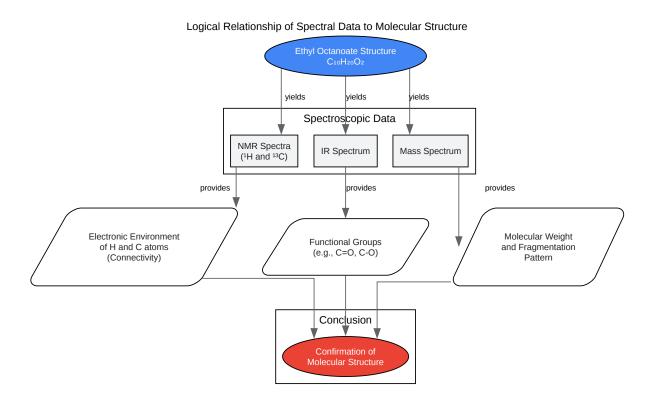




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Caption: Workflow for Spectroscopic Analysis.





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Caption: From Structure to Spectral Data.

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